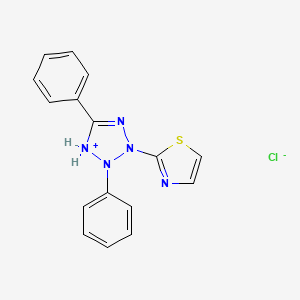
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that features a unique combination of phenyl, thiazole, and tetrazolium groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diphenyl-1,3,4-thiadiazole with hydrazine hydrate, followed by treatment with thionyl chloride to form the desired tetrazolium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced tetrazolium derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2,5-Diphenyl-1,3,4-thiadiazole: Shares the phenyl and thiadiazole groups but lacks the tetrazolium moiety.
3-(1,3-Thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride: Similar structure but without the diphenyl groups.
Uniqueness: 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the combination of phenyl, thiazole, and tetrazolium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81524-68-7 |
|---|---|
Molecular Formula |
C16H14ClN5S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(2,5-diphenyl-1H-tetrazol-1-ium-3-yl)-1,3-thiazole;chloride |
InChI |
InChI=1S/C16H13N5S.ClH/c1-3-7-13(8-4-1)15-18-20(14-9-5-2-6-10-14)21(19-15)16-17-11-12-22-16;/h1-12H,(H,18,19);1H |
InChI Key |
HRQGDCKSAUFIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=NC=CS4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)

![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
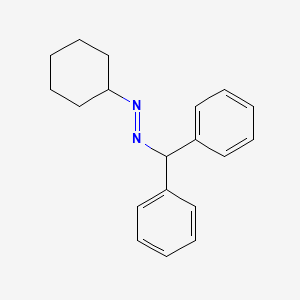

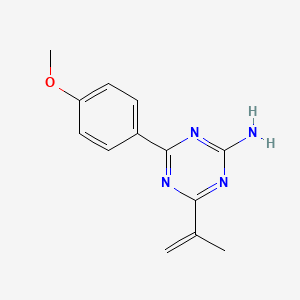
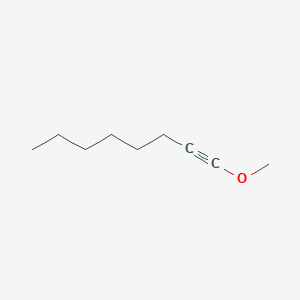

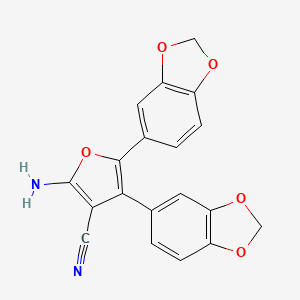

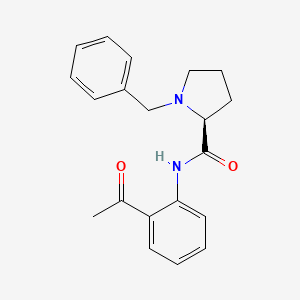
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
